6-Ethylpyridazin-3(2H)-one
Overview
Description
6-Ethylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazine with ethyl acetoacetate, followed by cyclization to form the pyridazinone ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ethyl group or other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in developing new pharmaceuticals with various therapeutic effects.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The exact mechanism of action of 6-Ethylpyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to its antimicrobial or antifungal effects. The molecular targets and pathways involved in these interactions are subjects of ongoing research.
Comparison with Similar Compounds
6-Ethylpyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:
4,6-Disubstituted Pyridazin-3(2H)-ones: These compounds have different substituents at the 4th and 6th positions, leading to variations in their chemical and biological properties.
5-Benzyl-6-methylpyridazin-3(2H)-ones:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridazinone derivatives.
Properties
IUPAC Name |
3-ethyl-1H-pyridazin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-5-3-4-6(9)8-7-5/h3-4H,2H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCQEJABMXDVRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=O)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001310917 | |
Record name | 6-Ethyl-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001310917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51355-93-2 | |
Record name | 6-Ethyl-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51355-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Ethyl-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001310917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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